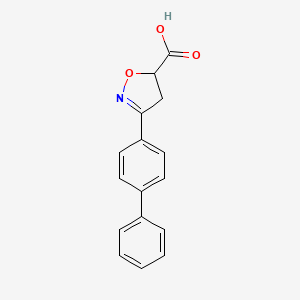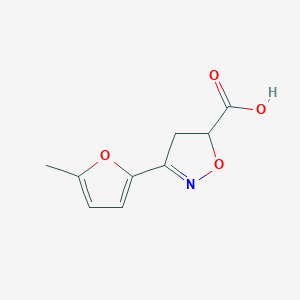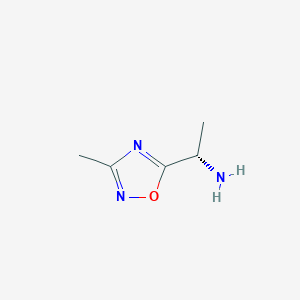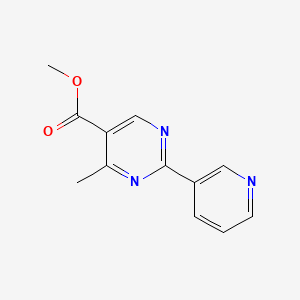
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, and a significant number of them have been synthesized . They have a wide range of uses in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound has been reconsidered in the preparation of zolazepam . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of the compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The pyrazole ring is substituted with a chloro group, a fluorophenyl group, and a methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, chlorination, and oxidation . The compound is synthesized via the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .Scientific Research Applications
- Application : The compound’s boron moiety can participate in SM coupling reactions, leading to the synthesis of diverse organic molecules. Its mild reaction conditions and functional group tolerance make it a valuable reagent for constructing complex structures .
- Activity : Compound (E)-1-((5-chloro-1H-indol-2-yl) methylene)-2-(2-chlorophenyl) hydrazine has demonstrated high inhibitory activity against melatonin .
- Application : The compound can serve as a boron source in protodeboronation reactions. For instance, it can be used to synthesize indolizidine derivatives with good diastereoselectivity .
Suzuki–Miyaura Coupling
Indole Derivatives
Protodeboronation Reactions
Safety and Hazards
The safety data sheet for a similar compound, “5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
The compound is involved in the synthesis of zolazepam, a tranquilizer used for wild animals . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might be stable under a wide range of conditions. As mentioned earlier, boronic acids and their esters are only marginally stable in water , which could influence the compound’s action and stability in aqueous environments.
properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZMCMWWRFENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














